molecular formula C13H12ClNO3 B2507313 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 927965-68-2

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2507313
CAS RN: 927965-68-2
M. Wt: 265.69
InChI Key: ITXCANRCZZVBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, commonly referred to as “chloroacetyl-propargyl-benzoxazinone” (CBPB), is a synthetic compound that has been used in a variety of scientific research applications. CBPB has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments. Additionally, it will explore potential future directions for research involving CBPB.

Scientific Research Applications

Synthesis and Chemical Properties

1,2-Oxazines, 1,2-Benzoxazines, and Related Compounds The compound 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is related to the class of 1,2-benzoxazines. These compounds, including 1,2-oxazines, can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of specific tautomers heated with urea in boiling alcohols. This category of compounds is pivotal for synthesizing oxazines and employing them as chiral synthons, with various reactions showcasing their significance in organic chemistry and potential electrophilic properties (Sainsbury, 1991).

Biological and Medicinal Applications

Benzoxazinoids in Plant Defence and Potential Antimicrobial Applications Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites in plants like maize and wheat. They are crucial for plant defense against threats and display allelopathic properties. Intriguingly, while monomeric natural benzoxazinoids show limited antimicrobial potency, the 1,4-benzoxazin-3-one backbone is promising for designing new antimicrobial agents. Some synthetic derivatives exhibit substantial activity against pathogens like C. albicans, S. aureus, and E. coli, emphasizing the potential of 1,4-benzoxazin-3-one as a scaffold for future antimicrobial drug development (de Bruijn, Gruppen, & Vincken, 2018).

Lignin Acidolysis and Organic Synthesis The study of lignin model compounds, such as dimeric non-phenolic β-O-4-type lignin compounds, under acidolysis conditions, reveals distinct reaction mechanisms based on the structure of the model compounds. For instance, an enol ether compound, structurally akin to this compound, was detected during the acidolysis of a specific lignin model compound, indicating the compound's relevance in understanding lignin breakdown and potential applications in organic synthesis (Yokoyama, 2015).

properties

IUPAC Name

6-(2-chloroacetyl)-4-prop-2-enyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-2-5-15-10-6-9(11(16)7-14)3-4-12(10)18-8-13(15)17/h2-4,6H,1,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXCANRCZZVBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.